molecular formula C19H21ClN4O5 B10858709 Acefylline clofibrol CAS No. 70788-27-1

Acefylline clofibrol

Cat. No.: B10858709
CAS No.: 70788-27-1
M. Wt: 420.8 g/mol
InChI Key: ICVMNUSJJHSLLM-UHFFFAOYSA-N
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Description

Acefylline clofibrol is a derivative of acefylline and clofibrate, primarily used as a hypolipidemic agent . It is known for its ability to lower lipid levels in the blood, making it a valuable compound in the treatment of hyperlipidemia and related cardiovascular conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acefylline clofibrol involves the esterification of acefylline with clofibric acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acefylline clofibrol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Acefylline clofibrol has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is studied for its effects on lipid metabolism and its potential role in regulating cholesterol levels.

    Medicine: this compound is investigated for its therapeutic potential in treating hyperlipidemia and preventing cardiovascular diseases.

    Industry: It is used in the formulation of pharmaceutical products aimed at managing lipid levels in patients.

Mechanism of Action

Acefylline clofibrol exerts its effects by acting as an adenosine receptor antagonist . This action helps to modulate lipid metabolism, leading to a reduction in lipid levels in the blood. The compound also influences various molecular pathways involved in lipid synthesis and degradation, contributing to its hypolipidemic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acefylline clofibrol combines the properties of both acefylline and clofibrate, making it unique in its dual action on lipid metabolism. This combination enhances its efficacy as a hypolipidemic agent, providing a broader spectrum of activity compared to its individual components.

Properties

CAS No.

70788-27-1

Molecular Formula

C19H21ClN4O5

Molecular Weight

420.8 g/mol

IUPAC Name

[2-(4-chlorophenoxy)-2-methylpropyl] 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate

InChI

InChI=1S/C19H21ClN4O5/c1-19(2,29-13-7-5-12(20)6-8-13)10-28-14(25)9-24-11-21-16-15(24)17(26)23(4)18(27)22(16)3/h5-8,11H,9-10H2,1-4H3

InChI Key

ICVMNUSJJHSLLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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